Q-Phos

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

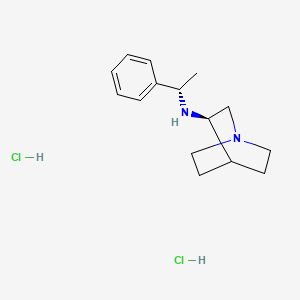

Q-Phos, also known as pentaphenyl (di-tert-butylphosphino)ferrocene, is a robust dialkylarylphosphine ligand developed by Professor John Hartwig. This compound is widely used in transition metal-catalyzed coupling reactions due to its electron-rich and sterically congested nature. It has found extensive applications in various carbon-nitrogen, carbon-oxygen, and carbon-carbon bond-forming reactions .

科学研究应用

Q-Phos has a broad range of applications in scientific research, including:

作用机制

Target of Action

Q-Phos, also known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a premier ligand used in coupling reactions . Its primary targets are a variety of C–N, C–O, and C–C bond-forming reactions .

Mode of Action

This compound interacts with its targets by facilitating coupling reactions . The exact mechanism of this interaction is complex and depends on the specific reaction conditions and the nature of the reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of C–N, C–O, and C–C bonds . These bonds are fundamental to a wide range of biochemical processes, including the synthesis of many important biomolecules. The downstream effects of these reactions can be diverse, depending on the specific molecules involved .

Pharmacokinetics

Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating coupling reactions . By promoting the formation of C–N, C–O, and C–C bonds, this compound can influence the synthesis of a wide range of biomolecules, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of many chemical compounds

生化分析

Biochemical Properties

Q-Phos plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . The nature of these interactions involves the use of common Pd complexes, making this compound an excellent ligand for these reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the phosphorylation dynamics under different conditions, which is a crucial cellular process .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It participates in binding interactions with biomolecules, contributes to enzyme inhibition or activation, and induces changes in gene expression . For example, in combination with common Pd complexes, this compound facilitates the amination of aryl chlorides and bromides .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. It has been noted for its stability and degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature.

准备方法

Synthetic Routes and Reaction Conditions

Q-Phos is synthesized through a series of reactions involving the introduction of phenyl and di-tert-butylphosphino groups onto a ferrocene backbone. The synthesis typically involves the following steps:

Preparation of the ferrocene backbone: Ferrocene is first synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

Introduction of phenyl groups: Phenyl groups are introduced onto the ferrocene backbone through Friedel-Crafts alkylation reactions.

Introduction of di-tert-butylphosphino group: The di-tert-butylphosphino group is introduced through a reaction with a suitable phosphine reagent.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods to kilogram quantities. Companies like Sinocompound Catalysts Co., Ltd. have developed processes to produce this compound on a commercial scale, making it accessible for various applications in drug discovery, screening, and process development .

化学反应分析

Types of Reactions

Q-Phos undergoes several types of reactions, including:

Etherification: This compound catalyzes the mild etherification of aryl halides with alkoxide, siloxide, and phenoxide partners.

Suzuki-Miyaura Coupling: This compound is effective in the Suzuki-Miyaura coupling reactions of aryl bromides and chlorides with arylboronic acids.

α-Arylation: This compound catalyzes the α-arylation of carbonyl compounds such as diethyl malonate and ethyl cyanoacetate.

Common Reagents and Conditions

Etherification: Palladium complexes, alkoxide, siloxide, and phenoxide partners.

Suzuki-Miyaura Coupling: Arylboronic acids, palladium complexes, and suitable solvents.

α-Arylation: Diethyl malonate or ethyl cyanoacetate, palladium complexes.

Major Products

Amination: Diarylamines, alkylarylamines, dialkylamines, and anilines.

Etherification: Coumarins and other etherified products.

Suzuki-Miyaura Coupling: Arylboronic acid derivatives.

α-Arylation: Arylacetic acid derivatives.

相似化合物的比较

Q-Phos is compared with other similar phosphine ligands, such as:

Cy-Phos: Exhibits similar enantioselectivity but higher activity compared to Xyl-P-Phos.

Xyl-P-Phos: Another phosphine ligand with different steric and electronic properties.

This compound stands out due to its robustness, stability in air and solution, and broad utility in various coupling reactions .

属性

CAS 编号 |

312959-24-3 |

|---|---|

分子式 |

C₄₈H₄₇FeP |

分子量 |

710.71 |

同义词 |

1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

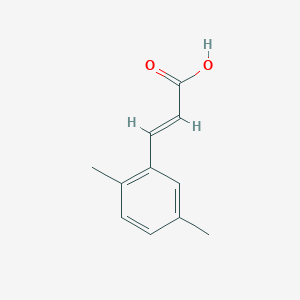

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

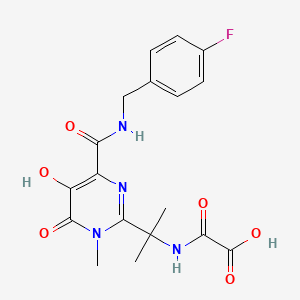

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

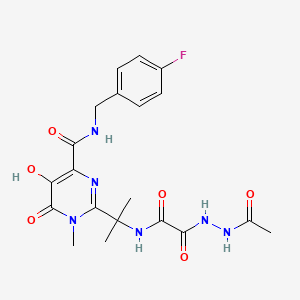

![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)

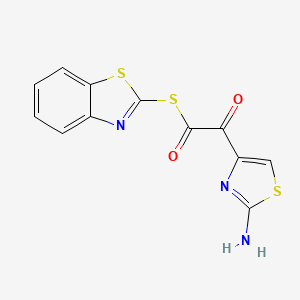

![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)